4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one
Description
4-Methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4, a propyl chain at position 3, and a 2-oxo-2-phenylethoxy moiety at position 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methyl-7-phenacyloxy-3-propylchromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-3-7-18-14(2)17-11-10-16(12-20(17)25-21(18)23)24-13-19(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
InChI Key |
SINMHVAKNAXDGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-3-propyl-2H-chromen-2-one with 2-bromoacetophenone in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is refluxed under stirring for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-7-(2-oxo-2-phenylethoxy)-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Similar compounds, such as 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (), feature a toluene ring and a branched alkoxy substituent. The chromen ring in this analog is nearly planar, with intramolecular C–H···O interactions stabilizing pseudo-five- and six-membered rings . In contrast, 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one () exhibits conformational flexibility in its substituent orientation, leading to two distinct molecular conformers in the asymmetric unit . These findings highlight how substituent rigidity and electronic effects influence molecular packing and stability.
Physicochemical Properties
The target compound’s higher molar mass (336.38 g/mol) compared to analogs like the benzyloxy derivative (308.37 g/mol) reflects the increased steric demand of the 2-oxo-2-phenylethoxy group.
Crystallographic Analysis
Crystal structures of related compounds () reveal the importance of non-covalent interactions. In 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, π-π stacking between chromen rings (3.501 Å) and intramolecular C–H···O contacts stabilize the lattice . The target compound’s 2-oxo group may engage in stronger hydrogen bonding, altering crystallization behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
